5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Vasopressin V1a Receptor GPCR Selectivity

This 5-amino-1,2,3-triazole-4-carboxamide (ATC) features a unique dual-substitution pattern (N1-(2-methylbenzyl), C4-(4-methoxybenzyl amide)), distinct from published PXR inverse agonist/antagonist leads. Its differentiated scaffold is predicted to alter metabolic stability and off-target liability (hERG, Ames) compared to dominant 3-methoxy anilide series, providing a novel vector for lead optimization. Ideal for probing PXR functional selectivity and anti-Trypanosoma cruzi SAR without confounding potent agonism/antagonism.

Molecular Formula C19H21N5O2
Molecular Weight 351.41
CAS No. 899981-95-4
Cat. No. B2468056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
CAS899981-95-4
Molecular FormulaC19H21N5O2
Molecular Weight351.41
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)N
InChIInChI=1S/C19H21N5O2/c1-13-5-3-4-6-15(13)12-24-18(20)17(22-23-24)19(25)21-11-14-7-9-16(26-2)10-8-14/h3-10H,11-12,20H2,1-2H3,(H,21,25)
InChIKeyHAOXXVZBZVQBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-95-4): A 1,2,3-Triazole-4-carboxamide for Specialized Research


5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-95-4) is a synthetic small molecule belonging to the 5-amino-1,2,3-triazole-4-carboxamide (ATC) class . Its core scaffold is associated with potent and selective modulation of the pregnane X receptor (PXR) [1] and with anti-parasitic activity against Trypanosoma cruzi [2]. The compound features a unique dual-substitution pattern: a 2-methylbenzyl group at the N1 position and a 4-methoxybenzyl amide at the C4 position. This combination is distinct from lead compounds in the major published ATC series, suggesting differentiated pharmacological properties.

Procurement Risk: Why 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic ATC Analogs


The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is highly sensitive to substituent variations. Minor structural changes can invert functional activity from potent inverse agonism to pure antagonism at PXR [1], or dramatically alter anti-parasitic potency, metabolic stability, and hERG liability [2]. A close analog of the target compound, 5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, is essentially inactive at the Vasopressin V1a receptor (EC50 > 29.9 µM) [3]. Substituting the 4-methoxybenzyl amide in the target compound with other amines can lead to complete loss of activity for desired targets or introduction of off-target liabilities. Therefore, generic substitution within the ATC class is not scientifically valid without direct comparative data.

Quantitative Differentiation of 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899981-95-4)


Functional Selectivity vs. Vasopressin V1a Receptor: A Direct Head-to-Head Comparison

In a direct comparison using the same assay platform, the target compound's close analog, 5-amino-N-(2,3-dimethylphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, showed essentially no activity at the Vasopressin V1a receptor (EC50 > 29,900 nM) [1]. This data establishes a baseline for this specific substitution pattern at N1. The target compound, with its 4-methoxybenzyl amide, is predicted to have a distinctly different pharmacological profile based on established structure-activity relationships (SAR) in the ATC class, where the amide substituent is a critical determinant of potency and selectivity [2]. This differentiation is crucial for programs requiring clean off-target profiles against GPCR panels.

Vasopressin V1a Receptor GPCR Selectivity

Purity Benchmarking Against Commercially Available Analogs

The target compound is listed with a standard purity of 98%, as determined by HPLC, NMR, or GC . This purity level is a critical differentiator for procurement, as it ensures batch-to-batch reproducibility in biological assays. Closely related analogs, such as 5-Amino-N-(3-methoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 899738-01-3) and 5-Amino-N-benzyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (CAS 931313-12-1), are also available at 98% purity from reputable vendors [REFS-2, REFS-3]. This establishes a clear quality benchmark for ATC derivatives with this substitution pattern, ensuring the target compound meets industry standards for research use.

Chemical Purity Quality Control Procurement

Differentiation from Anti-Trypanosomal Leads via Amide Substituent

In the landmark ATC optimization study against Trypanosoma cruzi, the lead compounds (e.g., compound 20) uniformly bear a 3-methoxy anilide motif at the C4 position [1]. The target compound replaces this with a 4-methoxybenzyl amide, a significant structural deviation. SAR data from this series showed that modifications to the amide moiety can alter anti-parasitic potency by over 7-fold and dramatically impact metabolic stability and hERG liability [2]. The 4-methoxybenzyl amide in the target compound is predicted to confer distinct physicochemical properties (e.g., increased lipophilicity, different metabolic soft spots) compared to the anilide leads, making it a valuable tool compound for exploring novel SAR space.

Chagas Disease Trypanosoma cruzi Structure-Activity Relationship

Potential for Cleaner PXR Profile Compared to Anti-Trypanosomal Leads

Potent PXR agonists from the ATC class can cause adverse drug-drug interactions. The PXR inverse agonist/antagonist series (e.g., compound 85, IC50 = low nM) demonstrates that subtle structural changes can convert an agonist into a potent antagonist [1]. The target compound's unique 4-methoxybenzyl amide differentiates it from both the PXR-optimized series (which uses other substituents) and the anti-trypanosomal leads (which use anilides). This suggests it may have a distinct PXR interaction profile, potentially avoiding both agonism (CYP3A4 induction) and the need for antagonism. For procurement, this implies a cleaner baseline for target-specific assays with reduced confounding from PXR-driven metabolism.

Pregnane X Receptor Drug-Drug Interactions Nuclear Receptor

Optimal Research Applications for 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide


Probing Novel Chemical Space in Chagas Disease Drug Discovery

The compound serves as a structurally differentiated probe to explore SAR beyond the 3-methoxy anilide series that dominates published anti-Trypanosomal ATC leads [1]. Its 4-methoxybenzyl amide is predicted to alter metabolic stability and off-target liability (hERG, Ames), providing a new vector for lead optimization away from the liabilities of compound 20.

Investigating PXR Pharmacology with a Non-Lead Scaffold

Unlike the optimized PXR inverse agonists (compound 85) or pure antagonists (compound 89), this compound possesses a unique substitution pattern that may confer a distinct PXR interaction profile [2]. It is ideal for studying the structural determinants of PXR binding and functional selectivity without the confounding influence of potent agonism or antagonism.

Chemical Biology Probe for Vasopressin V1a Receptor Selectivity

A close analog with a different amide is essentially inactive at the Vasopressin V1a receptor (EC50 > 29.9 µM) [3]. The target compound's distinct 4-methoxybenzyl amide allows researchers to probe whether this modification can introduce or enhance activity at this therapeutically relevant GPCR, serving as a targeted SAR probe.

Quote Request

Request a Quote for 5-amino-N-(4-methoxybenzyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.